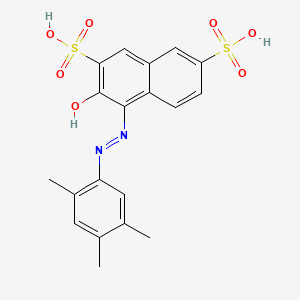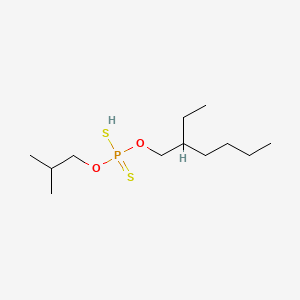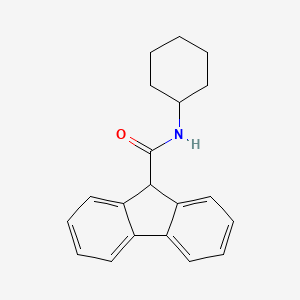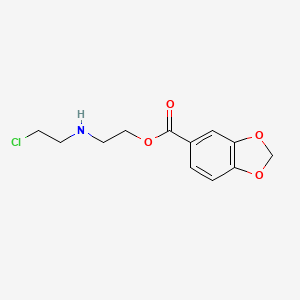
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, and a chloroethylamino group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the ester group into an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced species.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Its chemical properties make it useful in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter their function. This property is particularly relevant in the context of its potential use as an anticancer agent, where it can induce DNA damage and trigger cell death pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chloroethyl)amino)ethyl 1,3-benzodioxole-5-carboxylate: shares structural similarities with other benzodioxole derivatives, such as safrole and piperonyl butoxide.
Safrole: A naturally occurring compound found in sassafras oil, used as a precursor in the synthesis of various chemicals.
Piperonyl Butoxide: A synthetic compound used as a pesticide synergist to enhance the efficacy of insecticides.
Uniqueness
What sets this compound apart from these similar compounds is its chloroethylamino group, which imparts unique reactivity and potential biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
91494-79-0 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-(2-chloroethylamino)ethyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H14ClNO4/c13-3-4-14-5-6-16-12(15)9-1-2-10-11(7-9)18-8-17-10/h1-2,7,14H,3-6,8H2 |
InChI Key |
AOMFSLRLSXKOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCCNCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


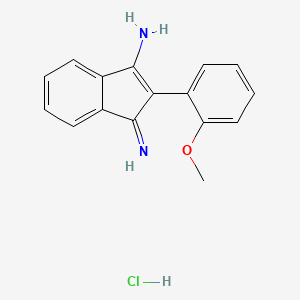
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
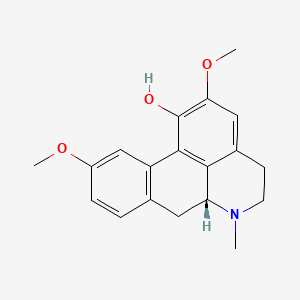

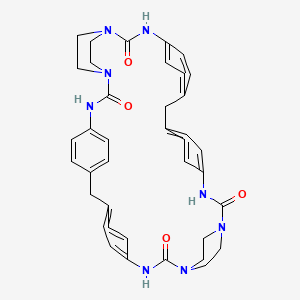
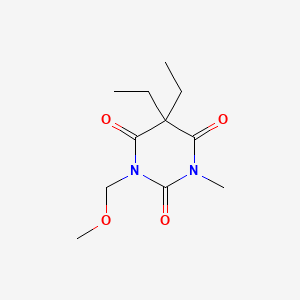

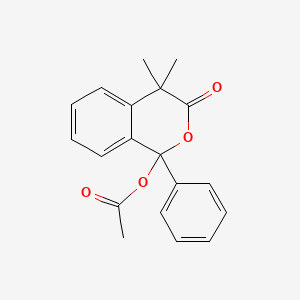
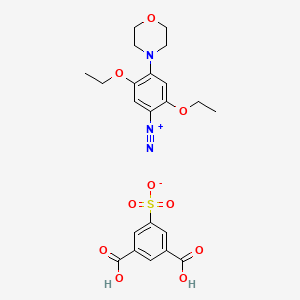
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
